1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a unique structure that combines a benzenediol core with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, starting with the preparation of the benzenediol core and the indazole moiety separately. The benzenediol core can be synthesized through the hydroxylation of benzene derivatives, while the indazole moiety is often prepared via cyclization reactions involving hydrazines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzenediol derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and the indazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Resorcinol (1,3-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Hydroquinone (1,4-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.
Uniqueness
1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the presence of the indazole moiety and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15F3N2O2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-[2-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(17)25-26(12-13-5-2-1-3-6-13)20(16)15-10-9-14(27)11-18(15)28/h1-11,27-28H,12H2 |
InChI Key |
HVRNTWAUEFENJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=C(C3=N2)C(F)(F)F)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.